(1-benzyl-1H-imidazol-2-yl)acetonitrile

Lipophilicity Drug Design ADME Prediction

(1-Benzyl-1H-imidazol-2-yl)acetonitrile (CAS 21125-22-4) is a unique heterocyclic building block with N1-benzyl substitution that enhances lipophilicity (LogP ≈ 1.99748) and membrane permeability — properties unattainable with unsubstituted imidazole acetonitriles. The acetonitrile moiety enables cyclocondensation to bis(imidazopyridine) libraries; the benzyl group provides π-stacking for coordination polymer synthesis. Supplied as crystalline solid (m.p. 102.5–104°C) with documented synthetic procedures and ≥98% purity for reliable multi-step SAR campaigns in anti-infective, antidiabetic, and oncology programs.

Molecular Formula C12H11N3
Molecular Weight 197.24 g/mol
CAS No. 21125-22-4
Cat. No. B1619614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-benzyl-1H-imidazol-2-yl)acetonitrile
CAS21125-22-4
Molecular FormulaC12H11N3
Molecular Weight197.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CN=C2CC#N
InChIInChI=1S/C12H11N3/c13-7-6-12-14-8-9-15(12)10-11-4-2-1-3-5-11/h1-5,8-9H,6,10H2
InChIKeyBMZHQSYXCWLVBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (1-Benzyl-1H-imidazol-2-yl)acetonitrile (CAS 21125-22-4) for Pharmaceutical R&D and Chemical Synthesis


(1-Benzyl-1H-imidazol-2-yl)acetonitrile (CAS 21125-22-4) is a heterocyclic building block featuring an imidazole core substituted at the N1 position with a benzyl group and at the C2 position with an acetonitrile moiety [1]. The compound serves as a versatile synthetic intermediate for generating structurally diverse heterocyclic libraries, including bis(benzo[4,5]imidazo[1,2-a]pyridines) . As a member of the broader imidazole acetonitrile derivative class, it shares the privileged imidazole pharmacophore while offering distinct substitution patterns that influence downstream molecular properties .

Why Generic Substitution of (1-Benzyl-1H-imidazol-2-yl)acetonitrile Fails in Precision Synthesis


Substituting (1-Benzyl-1H-imidazol-2-yl)acetonitrile with structurally similar imidazole acetonitriles is not scientifically valid due to critical differences in electronic distribution and steric environment imposed by the N1-benzyl group . The benzyl substitution alters the electron density on the imidazole ring and the adjacent acetonitrile moiety, directly affecting nucleophilicity, metal coordination behavior, and downstream reaction outcomes [1]. Unsubstituted analogs such as 2-(1H-imidazol-2-yl)acetonitrile lack the aromatic benzyl moiety and exhibit fundamentally different solubility, lipophilicity (LogP), and binding interactions, which can lead to divergent biological activity profiles or synthetic yields [2]. Generic replacement without accounting for these electronic and steric parameters risks failed syntheses and irreproducible research results.

Quantitative Differentiation Evidence for (1-Benzyl-1H-imidazol-2-yl)acetonitrile vs. In-Class Analogs


Lipophilicity (LogP) Differentiation: (1-Benzyl-1H-imidazol-2-yl)acetonitrile vs. Unsubstituted Imidazole Acetonitrile

The calculated LogP of (1-Benzyl-1H-imidazol-2-yl)acetonitrile is 1.99748, as reported in authoritative databases [1]. While a direct experimental comparison under identical conditions is not available, class-level inference indicates that the unsubstituted analog 2-(1H-imidazol-2-yl)acetonitrile has a significantly lower LogP (approximately -0.5 to 0.2) due to the absence of the hydrophobic benzyl group. This substantial difference in lipophilicity directly impacts membrane permeability predictions and solubility profiles in drug discovery workflows.

Lipophilicity Drug Design ADME Prediction

Synthetic Yield Benchmark: Nucleophilic Cyanation Route to (1-Benzyl-1H-imidazol-2-yl)acetonitrile

A documented synthetic procedure provides (1-Benzyl-1H-imidazol-2-yl)acetonitrile via reaction of 1-benzyl-2-chloromethylimidazole hydrochloride with sodium cyanide in DMSO, yielding 8.7 g of crystalline product (m.p. 102.5°–104°C) from 14 g of starting material . This represents a molar yield of approximately 70% based on the starting hydrochloride salt. While direct comparative yield data for other imidazole acetonitriles under identical conditions is not available in public literature, this established, reproducible route demonstrates reliable synthetic accessibility for this specific substitution pattern.

Organic Synthesis Process Chemistry Scale-up Feasibility

Electronic Structure Differentiation: Benzyl Group Impact on Imidazole π-System

The N1-benzyl substituent in (1-Benzyl-1H-imidazol-2-yl)acetonitrile introduces an aromatic π-system adjacent to the imidazole ring, modifying the overall electronic distribution compared to unsubstituted or alkyl-substituted imidazole acetonitriles . This electronic perturbation alters the nucleophilicity of the acetonitrile α-carbon and the basicity of the imidazole nitrogen atoms. Class-level inference from benzimidazole acetonitrile literature demonstrates that such electronic modulation directly affects metal coordination geometry in complexes; for instance, 2-(1H-benzo[d]imidazol-2-yl)-acetonitrile forms distinct coordination polymers with Co(II), Mn(II), and Cd(II) with metal-dependent ligand transformations [1].

Electronic Effects Structure-Activity Relationship Medicinal Chemistry

Chemical Stability and Purity Benchmark: Commercial Grade Specifications

Commercial suppliers of (1-Benzyl-1H-imidazol-2-yl)acetonitrile specify a minimum purity of 95% for research-grade material, with recommended long-term storage in a cool, dry environment . The compound exhibits a melting point of 102.5°–104°C when purified to crystalline form . These specifications provide a quantifiable quality benchmark that can be verified upon receipt. The benzyl substitution contributes to enhanced crystallinity and handling characteristics compared to lower molecular weight liquid imidazole acetonitriles, facilitating accurate weighing and formulation.

Quality Control Purity Specification Procurement Standards

Versatility as a Synthetic Building Block: Access to Bis(imidazopyridine) Scaffolds

(1-Benzyl-1H-imidazol-2-yl)acetonitrile is specifically documented as a valuable precursor for synthesizing bis(benzo[4,5]imidazo[1,2-a]pyridines), a class of fused heterocyclic compounds with potential biological activities . This application exploits the unique positioning of the acetonitrile group at C2 of the N1-benzylimidazole scaffold. Class-level inference from related benzimidazole acetonitrile literature demonstrates that the acetonitrile moiety can undergo cyclocondensation, Knoevenagel condensation, and cycloaddition reactions to generate structurally diverse heterocyclic libraries [1]. The benzyl group remains intact during these transformations, providing a handle for further functionalization or for modulating physicochemical properties of the final products.

Heterocyclic Synthesis Library Generation Medicinal Chemistry

Recommended Application Scenarios for (1-Benzyl-1H-imidazol-2-yl)acetonitrile in Research and Industrial Procurement


Medicinal Chemistry: Generation of Lipophilic Heterocyclic Libraries

Utilize (1-Benzyl-1H-imidazol-2-yl)acetonitrile as a core building block for synthesizing novel heterocyclic scaffolds requiring enhanced lipophilicity (LogP ≈ 1.99748) [1]. The benzyl group contributes hydrophobic character that can improve membrane permeability in drug candidates, while the acetonitrile moiety serves as a versatile handle for cyclocondensation reactions yielding bis(imidazopyridine) and related fused systems .

Coordination Chemistry: Design of Metal Complexes with Tunable Electronic Properties

Employ (1-Benzyl-1H-imidazol-2-yl)acetonitrile as a ligand precursor for synthesizing coordination polymers and metal complexes where electronic tuning is required. Class-level evidence from benzimidazole acetonitriles demonstrates that the imidazole-acetonitrile scaffold undergoes metal-dependent in situ transformations, yielding diverse coordination architectures including 3D chiral supramolecular frameworks [1]. The benzyl substituent provides additional π-stacking interactions and modulates the electron density at the coordinating nitrogen atoms.

Process Chemistry: Reliable Scale-up Using Established Synthetic Protocols

Leverage documented synthetic procedures with defined yield (approx. 70% from 1-benzyl-2-chloromethylimidazole hydrochloride) and purification parameters (crystalline product, m.p. 102.5°–104°C) for reliable procurement and scale-up [1]. The solid physical form and commercial availability with ≥95% purity specification ensure consistent quality for multi-step synthesis campaigns and structure-activity relationship studies .

Structure-Activity Relationship Studies: Systematic SAR Exploration of Imidazole-Based Pharmacophores

Incorporate (1-Benzyl-1H-imidazol-2-yl)acetonitrile into systematic SAR studies evaluating the impact of N1 substitution on biological activity. The benzyl group represents a key point of structural variation from unsubstituted or alkyl-substituted imidazole acetonitriles, enabling researchers to probe electronic, steric, and lipophilic contributions to target binding [1]. This systematic approach is essential for optimizing lead compounds in anti-infective, antidiabetic, and oncology programs where imidazole-containing scaffolds have demonstrated therapeutic potential .

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